molecular formula C23H19N3O4S B4324470 6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

Cat. No.: B4324470
M. Wt: 433.5 g/mol
InChI Key: JQPDCTQLWUKKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps might include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation, where an indole derivative reacts with an aldehyde or ketone.

    Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide.

    Attachment of the nitrophenyl group: This step might involve nitration reactions or coupling reactions using nitrobenzene derivatives.

    Incorporation of the thienylcarbonyl group: This can be achieved through acylation reactions using thienylcarbonyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions with electron-withdrawing or electron-donating groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE would depend on its specific biological target. Beta-carbolines are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:

    Inhibition of enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with receptors on cell surfaces and altering their signaling pathways.

    DNA intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known biological activity.

    Harmaline: Similar in structure and function to harmine.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological properties.

Uniqueness

6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other beta-carbolines. The presence of the methoxy, nitrophenyl, and thienylcarbonyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-30-16-8-9-19-18(13-16)17-10-11-25(23(27)20-3-2-12-31-20)22(21(17)24-19)14-4-6-15(7-5-14)26(28)29/h2-9,12-13,22,24H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDCTQLWUKKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 2
6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 3
Reactant of Route 3
6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 4
Reactant of Route 4
6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 5
Reactant of Route 5
6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Reactant of Route 6
Reactant of Route 6
6-METHOXY-1-(4-NITROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

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